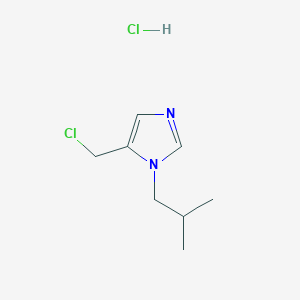

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride

Description

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride is a substituted imidazole derivative featuring a chloromethyl group at the 5-position and an isobutyl group at the 1-position of the imidazole ring, with a hydrochloride counterion. The hydrochloride salt form improves solubility in polar solvents, making it advantageous for synthetic applications. Though direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₈H₁₄Cl₂N₂, with a molar mass of ~208.9 g/mol. This compound has been discontinued commercially, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-7(2)5-11-6-10-4-8(11)3-9;/h4,6-7H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKNQNFNBGTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazole.

Chloromethylation: The chloromethylation of 1-isobutyl-1H-imidazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Formation of Hydrochloride Salt: The resulting 5-(Chloromethyl)-1-isobutyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the chloromethylation reaction to handle larger quantities of starting materials.

Purification: Employing techniques such as crystallization and filtration to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products such as 5-(Azidomethyl)-1-isobutyl-1H-imidazole or 5-(Thiocyanoethyl)-1-isobutyl-1H-imidazole can be formed.

Oxidation Products: Oxidation can yield compounds like 5-(Chloromethyl)-1-isobutyl-2-imidazolone.

Reduction Products: Reduction typically results in 5-(Methyl)-1-isobutyl-1H-imidazole.

Scientific Research Applications

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses. For example, it can inhibit the activity of certain kinases or proteases, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS: Unspecified)

- Structure : Features a chloromethyl group on a phenyl ring at the 4-position, with additional methyl and nitro substituents on the imidazole core.

- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂, a common method for introducing chloromethyl groups .

- Physical Properties :

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS: 82830-36-2)

- Structure : Substituted with a benzyl group at the 1-position and a chloromethyl group at the 5-position.

- Molecular Formula : C₁₁H₁₂Cl₂N₂ (molar mass: 243.14 g/mol) .

- Key Differences :

- Steric and Electronic Effects : The benzyl group provides aromatic bulk, enhancing lipophilicity compared to the branched isobutyl group. This may influence binding affinity in biological systems.

- Molar Mass : Higher than the target compound (~243 vs. ~209 g/mol), likely affecting solubility and diffusion rates.

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (Ref: 10-F057854)

- Structure : Contains an acetamide linker and a para-substituted imidazole-phenyl moiety.

- Key Differences :

Research Findings and Implications

- Reactivity : Chloromethyl groups in all compounds enable nucleophilic substitutions (e.g., with amines or thiols), but electronic environments differ. The nitro group in 4-[4-(chloromethyl)phenyl]-... deactivates the ring, while isobutyl and benzyl groups may activate adjacent sites .

- Biological Relevance : Benzyl and phenyl derivatives are common in kinase inhibitors, whereas isobutyl groups may optimize pharmacokinetics in central nervous system-targeting drugs.

- Synthetic Challenges : Discontinuation of the target compound and others (e.g., 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide ) may reflect instability of chloromethyl intermediates or regulatory hurdles .

Biological Activity

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features an imidazole ring with a chloromethyl group and an isobutyl side chain. Its unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.67 g/mol |

| Solubility | Soluble in organic solvents |

This compound acts primarily as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins or phosphate groups in nucleic acids. This alkylation can lead to alterations in the structure and function of these biomolecules, influencing various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains, including multidrug-resistant organisms .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its potential use in drug development. Its mechanism involves the modification of enzyme active sites through covalent bonding .

- Protein Interaction Studies : The ability to modify biomolecules allows for the study of protein interactions and enzyme activities, providing insights into cellular mechanisms and potential therapeutic targets.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy :

- Enzyme Inhibition :

- Covalent Modification of Proteins :

Q & A

Q. What are the key considerations for synthesizing 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the imidazole ring with an isobutyl group followed by chloromethylation. Key steps include:

- Nucleophilic substitution : Use potassium carbonate as a base to facilitate alkylation of the imidazole nitrogen with isobutyl bromide .

- Chloromethylation : Introduce the chloromethyl group via a reaction with formaldehyde and HCl under controlled temperature (e.g., 0–5°C) to avoid side reactions.

- Hydrochloride salt formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Optimization should prioritize reaction time, solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios to maximize yield (>70%). Monitor progress via TLC or HPLC .

Q. How can researchers ensure purity and stability during storage of this hygroscopic compound?

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

- Storage : Store under inert gas (argon) at ≤4°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via NMR or LC-MS to identify degradation pathways (e.g., dechlorination) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Structural confirmation : Use H/C NMR to verify substituent positions on the imidazole ring. For example, the isobutyl group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm) .

- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 207.06) and detect impurities .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity of the chloromethyl group .

- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize candidates for synthesis. For example, the isobutyl group may enhance hydrophobic interactions in binding pockets .

- Reaction path prediction : Apply ICReDD’s computational workflows to simulate reaction outcomes and reduce experimental trial-and-error .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Method standardization : Compare solubility measurements under identical conditions (e.g., 25°C in PBS vs. DMSO). Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Hygroscopicity correction : Pre-dry samples in a vacuum desiccator and use Karl Fischer titration to account for moisture uptake during solubility testing .

- Data reconciliation : Cross-reference PubChem and EPA DSSTox entries to identify consensus values (e.g., solubility in water: ~50 mg/mL) .

Q. What strategies improve yield in large-scale synthesis while minimizing hazardous byproducts?

- Process intensification : Use flow chemistry to control exothermic reactions (e.g., chloromethylation) and reduce waste .

- Green chemistry : Replace formaldehyde with paraformaldehyde in chloromethylation to reduce volatility and toxicity .

- Byproduct analysis : Employ GC-MS to detect and quantify side products (e.g., dimerized imidazoles) and adjust stoichiometry accordingly .

Q. How can the compound’s hygroscopicity be mitigated in formulation for in vivo studies?

- Lyophilization : Prepare a stable lyophilized powder using trehalose or mannitol as cryoprotectants .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility and reduce moisture sensitivity in aqueous formulations .

- Real-time stability monitoring : Use Raman spectroscopy to track crystalline vs. amorphous phase changes during storage .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (e.g., 214–219°C vs. literature values)?

- Methodology review : Verify if reported values are for the free base or hydrochloride salt. The hydrochloride form typically has a higher mp due to ionic interactions .

- Purity impact : Re-test samples after rigorous purification. Impurities like residual solvents (e.g., DMF) can depress mp by 5–10°C .

- Instrument calibration : Use differential scanning calorimetry (DSC) with indium standards to ensure accuracy .

Methodological Tables

Table 1. Comparison of Synthetic Routes and Yields

| Method | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation + Chloromethylation | Isobutyl bromide, HCl | 68 | 92 | |

| Flow Chemistry | Paraformaldehyde | 82 | 97 |

Table 2. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 50 | 25°C, pH 7.4 | |

| Ethanol | 120 | Anhydrous, 25°C | |

| DMSO | >200 | 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.